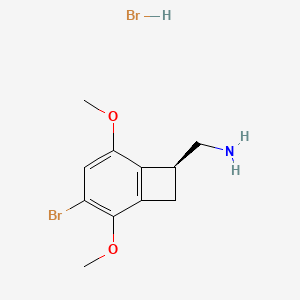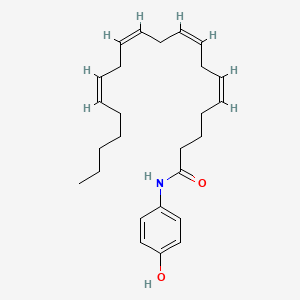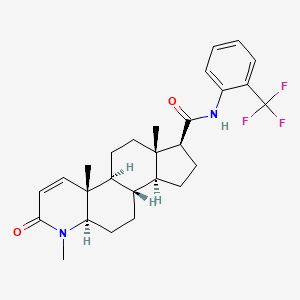
TCB-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclic cytosine (tC), a fluorescent base analogue, shares some structural similarities that might be relevant when discussing TCB-2. tC's unique fluorescence properties and minimal influence on nucleic acid structures make it an interesting compound for molecular studies, potentially offering insight into the structural uniqueness of TCB-2-like molecules (Sandin, Lincoln, Brown, & Wilhelmsson, 2007).
Synthesis Analysis
The synthesis of tC, as an example, involves a straightforward process culminating in the tC phosphoramidite for DNA solid-phase synthesis. This process, taking approximately eight days, plus one for incorporation and purification, showcases the complexity involved in synthesizing intricate molecules which could be analogous to the synthesis pathways of TCB-2 (Sandin et al., 2007).
Molecular Structure Analysis
While specific details on TCB-2's molecular structure were not directly available, the molecular analysis of tC and similar compounds highlights the importance of understanding the structural dynamics that influence functionality and interaction with biological systems. The incorporation of tC into oligonucleotides without affecting the overall structure and dynamics of nucleic acids suggests a potential for complex molecular interactions within TCB-2's structure (Sandin et al., 2007).
Chemical Reactions and Properties
The chemical properties of molecules similar to TCB-2, such as tC, reveal their interaction capabilities, particularly in fluorescence resonance energy transfer and anisotropy measurements. This suggests a complex interplay of chemical reactions and properties that could be explored further in the context of TCB-2 (Sandin et al., 2007).
Physical Properties Analysis
Although direct information on TCB-2's physical properties was not found, the synthesis and application of tC provide insights into the physical properties analysis of similar compounds. The stability of tC in various conditions and its incorporation into biological studies might mirror the physical properties that TCB-2 exhibits, such as stability under specific conditions and reactivity (Sandin et al., 2007).
Chemical Properties Analysis
The chemical properties, particularly of synthesized molecules like tC, highlight the potential for TCB-2 to interact in biological systems in a way that minimally influences the overall structure and functionality, suggesting a sophisticated balance of chemical properties necessary for its application and study (Sandin et al., 2007).
Applications De Recherche Scientifique
TCB-2, alongside other cyclobutanones like 2-dodecykyclobutanone, has been identified in irradiated liquid whole egg. These compounds are absent in unirradiated samples, suggesting their potential as specific markers for irradiated foods containing fat (Crone et al., 1993).
A new analytical procedure using accelerated solvent extraction was developed for detecting gamma-ray-irradiated fat-containing foodstuffs by analyzing 2-alkylcyclobutanones, including TCB-2. This method showed good recovery rates and dose-response relations in various meat and fish samples, indicating the usefulness of TCB-2 in identifying irradiated foods (Obana et al., 2005).
The presence of TCB-2 and related compounds in irradiated prawns was confirmed using thermoluminescence and 2-alkylcyclobutanone analyses. Both TCB-2 and 2-dodecylcyclobutanone were detectable in all irradiated samples and their production correlated with the applied dose, highlighting the role of TCB-2 as a reliable marker for identifying irradiated seafood (Chen et al., 2011).
A study on the analysis of 2-alkylcyclobutanones in various nuts, including nutmeg and cashew nuts, was conducted to re-evaluate the uniqueness of these compounds for irradiated food identification. The study found that TCB-2 and related compounds are valid biomarkers for identifying irradiated food, as they were either absent or below detection limits in non-irradiated samples (Leung et al., 2013).
Safety And Hazards
Orientations Futures
While there are few reports on TCB-2, it’s known that it has 65-fold greater effects on signaling via the phosphoinositide versus arachidonic acid pathways . This suggests that TCB-2 could be useful for future research in understanding these pathways and their roles in various physiological processes.
Propriétés
IUPAC Name |
[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.BrH/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9;/h4,6H,3,5,13H2,1-2H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMMXVZAUGQKRF-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(C2)CN)OC)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C2=C1[C@H](C2)CN)OC)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16086372 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)




![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)